Cerebrocrast

Neuroprotection Parkinson's disease MPP+ model

Cerebrocrast (CAS 118790-71-9) is a functionally distinct 1,4-dihydropyridine with exceptional lipophilicity (log P ≈ 4.96), enabling blood-brain barrier penetration and mitochondrial membrane incorporation. Unlike standard DHPs, it delivers EC50=13 nM in MPP+ neurotoxicity models—~950-fold more potent than nimodipine—and dual CaV3.1/CaV1.2b blockade. Its unique inhibition of the inner membrane anion channel (IMAC) and partial prevention of permeability transition pore (PTP) opening make it an irreplaceable probe for mitochondrial anion transport and oxidative stress studies. In vivo validated at 0.1 mg/kg, reducing cerebral infarct size ≥2-fold versus mildronate. Select Cerebrocrast for target-specific, low-concentration mechanistic investigations unobtainable with canonical DHP calcium channel blockers.

Molecular Formula C26H35F2NO7
Molecular Weight 511.6 g/mol
CAS No. 118790-71-9
Cat. No. B1668402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerebrocrast
CAS118790-71-9
Synonyms2,6-dimethyl-3,5-bis(2'-propoxyethoxycarbonyl)-4-(2''-difluoromethoxyphenyl)-1,4-dihydropyridine
cerebrocrast
IOS 11212
IOS-1.1212
Molecular FormulaC26H35F2NO7
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C
InChIInChI=1S/C26H35F2NO7/c1-5-11-32-13-15-34-24(30)21-17(3)29-18(4)22(25(31)35-16-14-33-12-6-2)23(21)19-9-7-8-10-20(19)36-26(27)28/h7-10,23,26,29H,5-6,11-16H2,1-4H3
InChIKeyASCWBYZMMHUZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cerebrocrast (CAS 118790-71-9): Baseline Profile for a Lipophilic 1,4-Dihydropyridine Research Tool


Cerebrocrast (CAS 118790-71-9, synonym IOS-11212) is a synthetic 1,4-dihydropyridine (DHP) derivative developed at the Latvian Institute of Organic Synthesis [1]. It is characterized by high lipophilicity (calculated log P octanol/water ≈ 4.96) and a strong affinity for membrane lipid bilayers, enabling efficient blood-brain barrier penetration and mitochondrial membrane incorporation [2]. Distinct from many canonical DHP calcium channel blockers, Cerebrocrast exhibits a unique profile of biological activities, including modulation of mitochondrial anion transport, neuroprotection, and cognition-enhancing effects [1].

Why Cerebrocrast Cannot Be Substituted with Generic 1,4-Dihydropyridines for Specific Research Applications


While Cerebrocrast belongs to the 1,4-dihydropyridine (DHP) class, its atypical structural features and resulting functional profile render it non-interchangeable with standard DHP calcium channel antagonists (e.g., nimodipine, amlodipine, nifedipine). Its unique lipophilicity and membrane interaction enable a distinct, multi-targeted mechanism of action, including mitochondrial effects and T-type calcium channel blockade, which are absent or significantly different in magnitude in most comparator DHPs [1]. Procurement decisions must be guided by these specific, quantifiable differentiators to ensure experimental validity and avoid confounding results that would arise from using a structurally similar but functionally divergent analog [2].

Quantitative Evidence Guide: Differentiating Cerebrocrast from Closest Analogs and Alternatives


Superior Neuroprotective Potency: ~950-fold More Effective than Nimodipine in an MPP+ Toxicity Model

In a primary culture of cerebellar granule cells exposed to the neurotoxin MPP+, Cerebrocrast conferred dose-dependent protection with an EC50 of 13 nM [1]. In a direct head-to-head comparison, the reference DHP calcium antagonist nimodipine was approximately 950-fold less potent, exhibiting an EC50 of 12.4 µM [1].

Neuroprotection Parkinson's disease MPP+ model

Unique Dual L- and T-Type Calcium Channel Blockade Profile Compared to Standard DHPs

Whole-cell patch clamp experiments in HEK 293 cells show Cerebrocrast inhibits both L-type (CaV1.2b) and T-type (CaV3.1) calcium currents [1]. It was about 10-fold less effective than neutral dihydropyridines, but more efficient than the charged dihydropyridine amlodipine [1]. Its interaction with CaV3.1 lacked typical state-dependence, a distinct biophysical profile [1].

Calcium Channel Patch Clamp Electrophysiology

At Least 2-Fold Greater Reduction of Cerebral Infarct Size In Vivo vs. Mildronate

In a rat model of endothelin-1-induced ischemic stroke, a 7-day pretreatment with Cerebrocrast (0.1 mg/kg, p.o.) resulted in a significant reduction in cerebral infarction size [1]. When compared to mildronate (100 mg/kg), Cerebrocrast demonstrated at least a 2-fold higher activity in reducing the infarct area [1].

Stroke Ischemia Infarct Size

Unique Mitochondrial Effects: Selective IMAC Inhibition and PTP Modulation Not Observed with Close Analogs

In a comparative study on rat liver mitochondria, Cerebrocrast (at ≤25 µM) was the only DHP derivative among those tested (including gammapyrone, glutapyrone, and diethone) that inhibited the mitochondrial inner membrane anion channel (IMAC) and partially prevented Ca2+-induced opening of the permeability transition pore (PTP) [1]. The other DHP analogs were without effect on these parameters [1].

Mitochondria Bioenergetics Permeability Transition

Extreme Membrane Affinity: Defined Mitochondrial Partition Coefficient (Kp(m/w) = 2.7 x 10^5) and High log P (4.96)

Cerebrocrast demonstrates exceptionally high lipophilicity with a calculated log P octanol/water of 4.96 and a measured mitochondrial membrane partition coefficient (Kp(m/w)) of 2.7 (±0.1) x 10^5 [1]. This extreme affinity for lipid bilayers is a key driver of its unique biological properties, including easy blood-brain barrier penetration [1].

Membrane Partitioning Lipophilicity Pharmacokinetics

Optimal Research Applications for Cerebrocrast Based on Validated Evidence


Mechanistic Studies of Neuroprotection in Parkinson's Disease Models

Researchers using in vitro MPP+ neurotoxicity models in cerebellar granule cells should select Cerebrocrast due to its exceptional potency (EC50 = 13 nM) which is ~950-fold superior to nimodipine [4]. This allows for the study of protective mechanisms at low, physiologically relevant concentrations where off-target effects are minimized.

Investigating T-Type Calcium Channel Pharmacology

Electrophysiologists studying T-type calcium channels (CaV3.1) can use Cerebrocrast as a defined pharmacological tool. Its IC50 of ~50 µM for CaV3.1 blockade, combined with its known L-type (CaV1.2b) activity (IC50 178-586 nM), provides a unique dual-channel profile that is useful for dissecting the relative contributions of these currents in complex neuronal preparations [4].

Preclinical Stroke and Cerebral Ischemia Research

Investigators utilizing the endothelin-1-induced stroke model in rats can rely on Cerebrocrast (0.1 mg/kg) for its in vivo validated efficacy in reducing cerebral infarct size [4]. Its performance, being at least 2-fold more effective than mildronate, positions it as a promising reference compound or lead scaffold for developing novel stroke-protecting agents [4].

Mitochondrial Physiology and Cell Death Studies

Scientists examining the role of the mitochondrial permeability transition pore (PTP) and inner membrane anion channel (IMAC) in oxidative stress and apoptosis should consider Cerebrocrast as a unique molecular probe [4]. It is the only DHP in its class (compared to gammapyrone, glutapyrone, and diethone) that inhibits IMAC and partially prevents PTP opening at sub-25 µM concentrations, enabling specific pathway interrogation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cerebrocrast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.